An In-Depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, a pivotal heterocyclic building block in modern organic synthesis. This document delves into its core chemical and physical properties, spectroscopic signature, and characteristic reactivity, with a strong focus on its application in palladium-catalyzed cross-coupling reactions. We will explore its synthesis, handling, and strategic importance in the fields of medicinal chemistry and materials science, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of a Versatile Building Block
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS No. 214360-88-0) is a stable, crystalline solid that has emerged as an indispensable reagent for introducing the 2-thiazolyl moiety into complex molecular architectures.[1] Its structure marries the aromatic, electron-rich thiazole ring—a well-established pharmacophore found in numerous bioactive compounds—with the robust and versatile pinacol boronate ester.[2][3] This combination makes it an ideal coupling partner in Suzuki-Miyaura reactions, enabling the efficient formation of carbon-carbon bonds under relatively mild conditions. The stability of the pinacol ester compared to the corresponding boronic acid offers significant advantages in terms of handling, storage, and reaction compatibility, making it a preferred choice in multi-step synthetic campaigns.
The thiazole nucleus is a cornerstone in medicinal chemistry, integral to drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] Consequently, reagents like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole are critical tools for drug discovery and development, allowing for the systematic exploration of chemical space around this privileged scaffold.
Core Chemical and Physical Properties
A precise understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 214360-88-0 | [1] |
| Molecular Formula | C₉H₁₄BNO₂S | [5][6] |
| Molecular Weight | 211.09 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage | 2-8°C, store under inert gas | [7] |
| Transportation | May require cold-chain transportation | [1] |
Note: Data for the isomeric 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1086111-09-2) is more widely published, but the core properties are comparable. Always refer to the specific batch's Certificate of Analysis.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for the compound, confirming its structure and purity. While a dedicated spectrum for the 2-yl isomer is not available in the provided search results, we can infer the expected signals based on analogous structures.[8][9]
-
¹H NMR: The spectrum will feature a sharp singlet around δ 1.3-1.4 ppm, integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol ester. The two protons on the thiazole ring will appear as distinct doublets in the aromatic region (typically δ 7.5-8.5 ppm).
-
¹³C NMR: Key signals will include the quaternary carbons of the pinacol group (~84 ppm), the methyl carbons (~25 ppm), and the three distinct carbons of the thiazole ring, with the carbon bearing the boron atom (C2) being significantly deshielded.
-
¹¹B NMR: A broad singlet is expected in the range of δ 20-30 ppm, characteristic of a tetracoordinate boron atom in a pinacol boronate ester.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be readily observable, confirming the molecular weight of 211.09.
Reactivity and Key Synthetic Applications
The synthetic utility of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is dominated by its performance in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. The thiazole boronate ester serves as the organoboron component, reacting with a variety of organic halides or triflates (R-X) to form a new carbon-carbon bond.
Caption: General scheme of the Suzuki-Miyaura reaction.
The reaction proceeds via a well-established catalytic cycle, which is the cornerstone of its reliability. The choice of catalyst, base, and solvent is critical and must be optimized for the specific substrates being coupled.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with an aryl bromide.
Objective: To synthesize 2-(Aryl)-thiazole.
Materials:
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The causality here is critical: removing oxygen prevents the oxidative degradation of the Pd(0) catalyst, which is the active catalytic species.
-
Degassing: Add the degassed solvent mixture (dioxane/water) via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is a self-validating step to ensure the removal of dissolved oxygen, which is crucial for catalyst longevity and reaction efficiency.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(Aryl)-thiazole.
Synthesis of the Reagent
The title compound is typically prepared via a metal-halogen exchange followed by borylation. A common and effective method involves the lithiation of 2-bromothiazole.
Caption: A typical synthetic workflow for the title compound.
Protocol: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Objective: To prepare the title boronate ester from 2-bromothiazole.
Materials:
-
2-Bromothiazole (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Initial Setup: Dissolve 2-bromothiazole in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the exothermic lithiation and prevent side reactions. Add n-BuLi dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Borylation: To the resulting solution of 2-lithiothiazole, add iPrO-Bpin dropwise, again maintaining the temperature at -78 °C. The causality is to quench the highly reactive organolithium species with the electrophilic boron reagent.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by crystallization or column chromatography to yield the pure boronate ester.
Safety, Handling, and Storage
Proper handling and storage are paramount for user safety and to maintain the integrity of the reagent.
-
Hazards: While not classified as acutely toxic, this compound and its analogues may cause skin, eye, and respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] The boronate ester is sensitive to moisture and strong oxidizing agents.[10][13] Hydrolysis can occur, converting the ester back to the less stable boronic acid.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[12] For long-term stability, storage under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.[7]
Conclusion
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a high-value, versatile chemical tool. Its stability, combined with the predictable and high-yielding nature of its participation in Suzuki-Miyaura cross-coupling, makes it an essential building block for constructing complex molecules. For researchers in medicinal chemistry and materials science, this reagent provides a reliable and efficient gateway to novel thiazole-containing structures, accelerating the discovery and development of new functional molecules and therapeutics.
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